![molecular formula C14H15NO2 B13468759 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468759.png)
6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction, an oxirane ring, and a methoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of 4-methoxybenzyl cyanide with an appropriate epoxide under basic conditions to form the spirocyclic compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. The use of protecting groups and subsequent deprotection steps may also be employed to enhance the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMSO or THF.
Major Products Formed
Oxidation: Formation of 6-(4-Hydroxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.
Reduction: Formation of 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally similar compound with a nitrogen atom in the spirocyclic ring, used as a building block in drug synthesis.
1-Azaspiro[3.3]heptane: Another spirocyclic compound with a nitrogen atom, known for its use as a bioisostere of piperidine.
Uniqueness
6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of the methoxyphenyl group and the nitrile functionality, which provide distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C14H15NO2/c1-16-12-4-2-11(3-5-12)14(8-15)6-13(7-14)9-17-10-13/h2-5H,6-7,9-10H2,1H3 |
Clé InChI |
SPPLOJQBJNNLFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CC3(C2)COC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


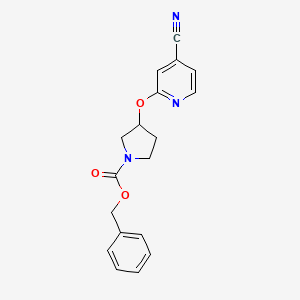
![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)

![1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13468699.png)
![2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13468701.png)

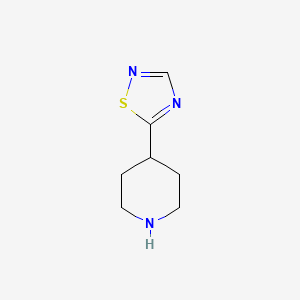
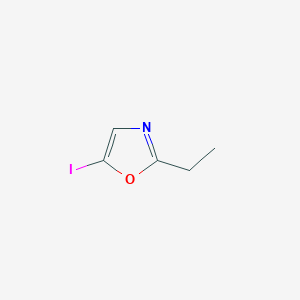
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine](/img/structure/B13468729.png)
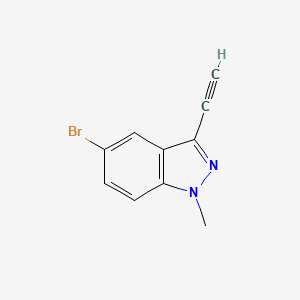
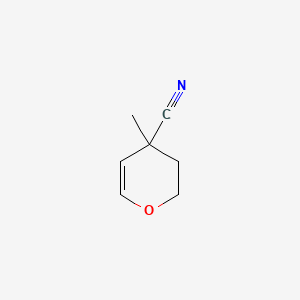
![4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane](/img/structure/B13468744.png)


